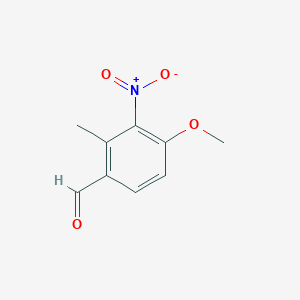![molecular formula C10H12BrNO2S B6601914 [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one CAS No. 2092502-59-3](/img/structure/B6601914.png)
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound with a complex structure that includes a brominated methoxyphenyl group, a cyclopropyl group, and an imino-lambda6-sulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The cyclopropyl group is introduced through cyclopropanation reactions, and the imino-lambda6-sulfanyl moiety is formed via reactions involving sulfur-containing reagents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce environmental impact, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one: shares similarities with other brominated methoxyphenyl compounds and sulfur-containing imino compounds.
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, have diverse biological activities and are structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
(5-bromo-2-methoxyphenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9-5-2-7(11)6-10(9)15(12,13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMLABKLXLVKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)

![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)



![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)

